3,4-dimethyl-2,5-dihydro-1H-pyrrole hydrochloride
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Overview
Description
3,4-dimethyl-2,5-dihydro-1H-pyrrole hydrochloride is a heterocyclic organic compound with the molecular formula C6H11N.HCl . It is also known as DMHP HCl and is a white crystalline powder . This compound is an important intermediate for synthesizing other heterocyclic compounds, amino acids, and peptides .
Synthesis Analysis
This compound can be synthesized through several methods. One of the most common methods is the one-pot synthesis of α,α-dibromoketones and primary amines, followed by reduction with sodium borohydride and hydrochloric acid . Other methods include the Mannich reaction and the Pryde–Johnson method .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrole ring with two methyl groups attached at the 3rd and 4th positions . The InChI key for this compound is DYBARUHCQJQQIT-UHFFFAOYSA-N .Chemical Reactions Analysis
Pyrrole is widely known as a biologically active scaffold which possesses a diverse nature of activities . The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .Physical And Chemical Properties Analysis
This compound is a white crystalline powder that has a melting point of 173-175°C . It is soluble in water and ethanol and has a slight odor . The compound is stable under normal conditions, but it should be stored in a cool and dry place to prevent its degradation .Mechanism of Action
Safety and Hazards
Future Directions
3,4-dimethyl-2,5-dihydro-1H-pyrrole hydrochloride has gained significant interest due to its potential applications in various fields of research and industry . This compound is a useful intermediate for synthesizing other important compounds, including heterocyclic compounds, amino acids, and peptides . It has a diverse range of applications in various fields of research and industry, including pharmaceuticals, agrochemicals, and materials science .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 3,4-dimethyl-2,5-dihydro-1H-pyrrole hydrochloride involves the condensation of 2,3-butanedione with methylamine followed by reduction of the resulting imine with sodium borohydride. The resulting pyrrole is then quaternized with hydrochloric acid to yield the final product.", "Starting Materials": [ "2,3-butanedione", "methylamine", "sodium borohydride", "hydrochloric acid" ], "Reaction": [ "Step 1: Condensation of 2,3-butanedione with methylamine to form the imine intermediate.", "Step 2: Reduction of the imine intermediate with sodium borohydride to form the pyrrole intermediate.", "Step 3: Quaternization of the pyrrole intermediate with hydrochloric acid to yield 3,4-dimethyl-2,5-dihydro-1H-pyrrole hydrochloride." ] } | |
CAS RN |
100351-04-0 |
Molecular Formula |
C6H12ClN |
Molecular Weight |
133.62 g/mol |
IUPAC Name |
3,4-dimethyl-2,5-dihydro-1H-pyrrole;hydrochloride |
InChI |
InChI=1S/C6H11N.ClH/c1-5-3-7-4-6(5)2;/h7H,3-4H2,1-2H3;1H |
InChI Key |
DYBARUHCQJQQIT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(CNC1)C.Cl |
Purity |
95 |
Origin of Product |
United States |
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